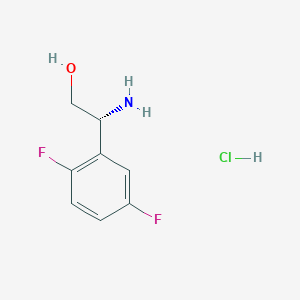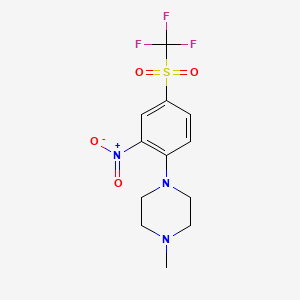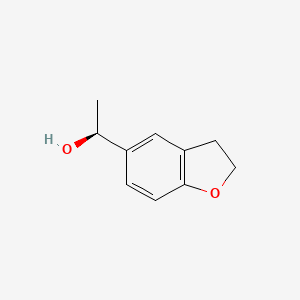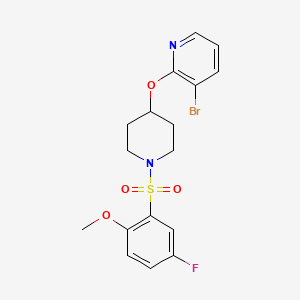![molecular formula C9H15ClN2O3 B2839078 2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide CAS No. 2411308-81-9](/img/structure/B2839078.png)
2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide is a synthetic organic compound belonging to the class of azetidinones This compound is characterized by its unique structure, which includes a chloroacetamide moiety and an azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor. This step often requires the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Introduction of the Chloroacetamide Group: The chloroacetamide moiety is introduced via a nucleophilic substitution reaction. This involves reacting the azetidinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Methoxyacetylation: The final step involves the methoxyacetylation of the azetidinone ring. This can be achieved by reacting the intermediate with methoxyacetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the chloroacetamide moiety, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide involves its interaction with biological targets such as enzymes. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites, thereby inhibiting their activity. The azetidinone ring may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-N-methoxy-N-methylacetamide
- 2-Chloro-N-(hydroxymethyl)acetamide
- 2-Chloro-N,N-dimethylacetamide
Comparison:
- 2-Chloro-N-methoxy-N-methylacetamide: Similar in having a chloroacetamide moiety but differs in the absence of the azetidinone ring, which may affect its biological activity and synthetic utility.
- 2-Chloro-N-(hydroxymethyl)acetamide: Contains a hydroxymethyl group instead of the methoxyacetyl group, which can influence its reactivity and solubility.
- 2-Chloro-N,N-dimethylacetamide: Lacks the azetidinone ring and has two methyl groups on the nitrogen, altering its steric and electronic properties.
The uniqueness of 2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide lies in its combination of the azetidinone ring and the chloroacetamide moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-9(11-7(13)3-10)5-12(6-9)8(14)4-15-2/h3-6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYHVYZWVOMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)COC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2838999.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2839003.png)
![5-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2839004.png)
![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)
![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)


